cis-1,2,3,6-Tetrahydrophthalic anhydride (CAS 935-79-5) is a highly reactive cycloaliphatic anhydride primarily utilized as an epoxy curing agent, a monomer for unsaturated polyester resins, and a chemical intermediate for alkyd resins and plasticizers. Characterized by a six-membered ring containing one double bond, THPA offers a critical structural bridge between fully saturated aliphatic anhydrides and rigid aromatic anhydrides. In industrial procurement, it is valued for its moderate melting point (98–103 °C), which facilitates easier batch melting than heavier aromatic alternatives, and its ability to impart high crosslink density, thermal stability, and color retention to thermosetting polymers [1].
Substituting THPA with common aromatic alternatives like phthalic anhydride (PA) or fully saturated analogs like hexahydrophthalic anhydride (HHPA) fundamentally alters processability and final material properties. PA possesses a higher melting point (131 °C) and an aromatic ring that increases the risk of yellowing and UV degradation in coatings [1]. Conversely, while fully saturated HHPA offers lower melt viscosity and extreme UV resistance, it is generally more expensive and lacks the reactive double bond present in THPA, which is often required for secondary functionalization, grafting, or specific crosslinking mechanisms in advanced composite matrices. Furthermore, substituting THPA with linear aliphatic anhydrides (like dodecenylsuccinic anhydride, DDSA) drastically reduces the glass transition temperature and mechanical stiffness of the cured network, making them unsuitable for high-modulus structural applications [2].
In the industrial synthesis of alkyd and polyester resins, the melting point of the anhydride monomer directly dictates the energy input and cycle time required to achieve a homogeneous reaction mixture. THPA exhibits a melting point of approximately 100 °C, compared to 131 °C for phthalic anhydride (PA) [1]. This 30 °C reduction minimizes melt time in batch reactions and lowers the thermal stress on other sensitive formulation components, thereby improving overall manufacturing throughput.
| Evidence Dimension | Melting point for batch processing |
| Target Compound Data | 100 °C |
| Comparator Or Baseline | Phthalic anhydride (131 °C) |
| Quantified Difference | 31 °C lower melting point |
| Conditions | Standard atmospheric pressure batch melting |
Allows manufacturers to reduce energy consumption, shorten batch cycle times, and minimize thermal degradation during resin synthesis.
The cycloaliphatic structure of THPA imparts significant mechanical rigidity to cured epoxy networks compared to linear aliphatic anhydrides. When used to crosslink epoxidized linseed oil (ELO), THPA-cured systems demonstrate a storage modulus in the glassy plateau (-30 °C) of 2.1 to 2.4 GPa [1]. In contrast, curing with a linear aliphatic substituted anhydride like (2-dodecen-1-yl)succinic anhydride (DDSA) yields a storage modulus of only 1.1 GPa [1]. The rigid cyclohexene ring of THPA effectively doubles the mechanical stiffness of the resulting polymer matrix.
| Evidence Dimension | Storage modulus (E') in the glassy plateau |
| Target Compound Data | 2.1–2.4 GPa |
| Comparator Or Baseline | (2-dodecen-1-yl)succinic anhydride (DDSA) (1.1 GPa) |
| Quantified Difference | Approximately 2x higher storage modulus |
| Conditions | Epoxidized linseed oil (ELO) matrix cured with anhydride and 1-methylimidazole initiator |
Proves THPA is essential for structural composites requiring high mechanical stiffness, where linear aliphatic curing agents would yield unacceptably soft materials.
Modifying bisphenol A epoxy acrylates with carboxyl-containing anhydrides improves their adhesion and mechanical properties. Studies show that epoxy acrylates modified with the rigid ring structure of THPA exhibit higher relative pencil hardness and abrasion performance compared to those modified with linear aliphatic anhydrides, such as butanedioic anhydride (BDA) or pentanedioic anhydride (PDA) [1]. The cyclic structure of THPA provides a denser, more rigid crosslinking network, translating directly to enhanced surface durability in cured films.
| Evidence Dimension | Pencil hardness and abrasion resistance ranking |
| Target Compound Data | High hardness and abrasion resistance (rigid cyclic structure) |
| Comparator Or Baseline | Butanedioic anhydride (BDA) / Pentanedioic anhydride (PDA) (lower hardness/abrasion resistance) |
| Quantified Difference | Superior mechanical film properties due to cyclic rigidity |
| Conditions | UV-cured bisphenol A epoxy acrylate films |
Justifies the selection of THPA over cheaper linear anhydrides when formulating high-durability UV-curable wood, plastic, or metal coatings.
In the formulation of clear or light-colored polyester and alkyd resins, aromatic anhydrides like phthalic anhydride are prone to yellowing due to UV degradation and thermal oxidation. Replacing phthalic anhydride entirely with THPA prevents the formation of highly colored chromophores, yielding resins with superior initial optical clarity and color retention over time, even without the use of strict inert atmospheres during processing [1].
| Evidence Dimension | Initial color and color retention |
| Target Compound Data | High color retention without inert atmosphere |
| Comparator Or Baseline | Phthalic anhydride (PA) (prone to yellowing/requires inert gas) |
| Quantified Difference | Elimination of aromatic-induced yellowing |
| Conditions | Polyester resin synthesis and aging |
Critical for procurement in the coatings and casting industries where optical clarity, non-yellowing behavior, and aesthetic longevity are strict product specifications.
Directly leveraging its ability to double the storage modulus compared to aliphatic alternatives (like DDSA), THPA is the optimal curing agent for rigid composite matrices, including bio-based epoxies, where high mechanical stiffness is required [1].
Due to its 100 °C melting point, THPA is highly recommended for batch resin manufacturing processes looking to reduce melt times and lower thermal energy inputs compared to standard phthalic anhydride (131 °C) formulations[2].
Capitalizing on its superior initial color and color retention, THPA is an ideal substitute for phthalic anhydride in light-colored or optically clear polyester coatings, eliminating the need for expensive inert atmosphere controls during synthesis [2].
Because its rigid cycloaliphatic ring enhances pencil hardness and abrasion resistance, THPA-modified epoxy acrylates are specifically suited for high-wear UV-cured applications on wood, metal, and plastics where linear anhydrides fail to provide adequate surface protection[3].
Corrosive;Irritant;Health Hazard